molecular formula C14H16FN3O2S B6557963 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide CAS No. 1040651-62-4

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B6557963
CAS No.: 1040651-62-4
M. Wt: 309.36 g/mol
InChI Key: JPWFGAXYXAHVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted at position 4 with a 2-[(4-fluorophenyl)amino] group and an acetamide side chain modified with a 2-methoxyethyl moiety. Its molecular formula is C₁₄H₁₆FN₃O₂S, with a molecular weight of 325.36 g/mol (calculated). The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the 2-methoxyethyl substituent improves aqueous solubility compared to non-polar analogs .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c1-20-7-6-16-13(19)8-12-9-21-14(18-12)17-11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWFGAXYXAHVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide typically involves the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Mirabegron (β3-Adrenergic Agonist)

  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide
  • Key Differences: Replaces the 4-fluorophenylamino group with a simpler amino substituent. Incorporates a bulky hydroxy-phenylethylaminophenyl group instead of the 2-methoxyethyl acetamide.
  • Impact : Mirabegron’s hydroxyl and phenyl groups enhance β3-adrenergic receptor selectivity, whereas the target compound’s 4-fluorophenyl and methoxyethyl groups may favor alternative targets (e.g., kinase or protease inhibition) .

N-(4-Fluorophenyl)-2-[2-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide

  • Structure : Dual 4-fluorophenyl groups linked via a sulfanyl-acetamide bridge.
  • Key Differences :
    • Contains a disulfide-like sulfanyl (-S-) linkage, increasing susceptibility to oxidative metabolism.
    • Higher molecular weight (419.46 g/mol ) due to additional fluorophenyl and thioether groups.
  • Impact : The sulfanyl group may reduce bioavailability compared to the target compound’s methoxyethyl group, which lacks redox-sensitive bonds .

GSK1570606A (Tyrosine Kinase Inhibitor)

  • Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
  • Key Differences: Substitutes the thiazole’s 4-position with a pyridinyl group instead of 4-fluorophenylamino. Lacks the 2-methoxyethyl modification.
  • The target compound’s 4-fluorophenylamino group may prioritize different hydrophobic interactions .

UCM924 (Melatonergic Ligand)

  • Structure: N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide.
  • Key Differences: Replaces the thiazole ring with a bromophenyl-fluorophenyl ethylamino chain. Simpler acetamide without heterocyclic cores.
  • Impact: The ethylamino linker in UCM924 facilitates binding to melatonin receptors, whereas the thiazole core in the target compound may favor rigid, planar target sites .

LBJ-03 (IDO1 Inhibitor)

  • Structure: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide.
  • Key Differences: Uses a cyanopyridinyl-thioether group instead of the thiazole-fluorophenylamino moiety. Higher polarity due to the cyano group.

Structural and Pharmacological Trends

Substituent Effects on Activity

Group Example Compound Biological Impact
4-Fluorophenylamino Target Compound Enhances metabolic stability and hydrophobic binding
2-Methoxyethyl acetamide Target Compound Improves solubility and reduces CYP-mediated metabolism
Sulfanyl linkages Increases redox sensitivity; may reduce in vivo stability
Pyridinyl substituents GSK1570606A () Enhances π-π stacking for kinase inhibition

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Solubility Features
Target Compound 325.36 Moderate solubility (methoxyethyl group enhances hydrophilicity)
Mirabegron 396.51 Low solubility (bulky hydrophobic groups dominate)
LBJ-03 357.41 Moderate solubility (polar cyanopyridinyl group)
Compound 419.46 Low solubility (dual fluorophenyl groups)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.